2-(Furan-2-carbonyl)cyclohexan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(furan-2-carbonyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H12O3/c12-9-5-2-1-4-8(9)11(13)10-6-3-7-14-10/h3,6-8H,1-2,4-5H2 |
InChI Key |
JAPWLIQHRLXBEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Furan 2 Carbonyl Cyclohexan 1 One and Its Analogues
Direct Synthetic Routes
Direct synthetic routes to 2-(furan-2-carbonyl)cyclohexan-1-one primarily involve the formation of the acyl group at the C-2 position of the cyclohexanone (B45756) ring. These methods can be further subdivided into general C-acylation approaches and those that specifically utilize furan-2-carbonyl precursors.
C-Acylation Approaches to 2-Acylcyclohexanones
The C-acylation of ketones is a fundamental transformation in organic synthesis for the formation of β-dicarbonyl compounds. A common strategy involves the generation of a cyclohexanone enolate, followed by its reaction with an acylating agent. The enolate can be formed by treating cyclohexanone with a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride. The subsequent reaction with an acyl chloride, like furoyl chloride, would theoretically yield the desired product. The regioselectivity of this acylation is a critical aspect, as the formation of the O-acylated product can be a competing pathway.
Alternatively, the use of silyl (B83357) enol ethers of cyclohexanone provides a milder approach to C-acylation. The silyl enol ether can be prepared from cyclohexanone and a silylating agent. Its reaction with an acylating agent, typically activated by a Lewis acid, can lead to the formation of the C-acylated product.
Strategies Involving Furan-2-carbonyl Precursors
Specific strategies for introducing the furan-2-carbonyl moiety often employ furan-2-carbonyl chloride (furoyl chloride) as the key reagent. This acyl chloride can be prepared from furoic acid. In a Friedel-Crafts-type acylation, a cyclohexanone derivative, such as its enol acetate (B1210297) or enamine, can be reacted with furoyl chloride in the presence of a Lewis acid catalyst to introduce the furoyl group at the α-position.
Another approach involves the use of other activated furan-2-carbonyl species. For instance, furan-2-carboxylic acid can be activated in situ to form a mixed anhydride (B1165640) or an active ester, which can then acylate the cyclohexanone enolate. While less common, radical-based methods could also be envisioned, where a furan-2-carbonyl radical is generated and added to a cyclohexanone enolate or a related species.
Approaches via Cyclohexanone and Furan (B31954) Coupling Reactions
An alternative strategy for the synthesis of this compound involves the coupling of pre-existing cyclohexanone and furan rings through various chemical reactions. These methods often build the carbon skeleton first, followed by functional group manipulations.
Condensation Reactions with Furan-2-Carbaldehyde and Cyclohexanones
The aldol (B89426) condensation of furan-2-carbaldehyde (furfural) with cyclohexanone is a well-established method for forming a carbon-carbon bond between the two rings. This reaction is typically base-catalyzed, using reagents such as sodium hydroxide (B78521) or potassium hydroxide, or can be promoted by solid base catalysts like hydrotalcites and Mg-Al mixed oxides. nih.govbeilstein-archives.orgnih.gov The initial product is a β-hydroxy ketone, which readily undergoes dehydration to form the α,β-unsaturated ketone, 2-(furan-2-ylmethylene)cyclohexan-1-one.
While this condensation product is not the target β-diketone, it serves as a crucial intermediate. The conversion of this α,β-unsaturated ketone to this compound would require an oxidation of the benzylic methylene (B1212753) group. This transformation could potentially be achieved using various oxidizing agents, although specific examples for this substrate are not extensively documented in the literature.
| Catalyst System | Furfural (B47365) Conversion (%) | Selectivity for Condensation Product (%) | Reference |
| Mg-Al mixed oxide | ~50 | Not specified | nih.gov |
| Rehydrated Mg/Al mixed oxides | 100 (for >55h) | Up to 68 for FCH and 10 for F2CH | nih.gov |
| Acidic Resins (e.g., Nafion) | Not specified | Not specified | researchgate.net |
FCH: 2-(furan-2-ylmethylene)cyclohexan-1-one; F2CH: 2,6-bis(furan-2-ylmethylene)cyclohexan-1-one
Formation of Related Fused Furan-Cyclohexanone Systems
The synthesis of fused heterocyclic systems containing both furan and cyclohexanone moieties provides insight into the formation of bonds between these two rings. Although not leading directly to this compound, these methods are relevant to the broader synthetic landscape. For instance, intramolecular cyclization reactions can lead to the formation of furo[3,2-b]chromen-4-one derivatives and other complex fused structures. These reactions often involve precursors where the furan and a phenol (B47542) or a related nucleophile are tethered, and the cyclization is promoted by acid or a transition metal catalyst. The study of these systems provides valuable information on the reactivity and potential side reactions that might occur during the synthesis of the target molecule.
Catalytic Systems in Synthesis
The synthesis of this compound and its analogues is often facilitated by the use of various catalytic systems to improve reaction rates, yields, and selectivity.
In C-acylation reactions , Lewis acids such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or ytterbium triflate (Yb(OTf)₃) are commonly employed to activate the acylating agent and promote the reaction with the ketone or its enol derivative. Base catalysts, including strong non-nucleophilic bases like LDA and milder organic bases, are crucial for the formation of enolates.
For condensation reactions between furfural and cyclohexanone, both homogeneous and heterogeneous catalysts are utilized. Homogeneous base catalysts like NaOH and KOH are effective but can lead to purification challenges. Heterogeneous catalysts, such as Mg-Al mixed oxides and hydrotalcites, offer advantages in terms of catalyst recovery and recycling. nih.govbeilstein-archives.orgnih.gov Acidic resins have also been explored as catalysts for this transformation. researchgate.net
Transition metal catalysts , particularly those based on palladium, rhodium, and copper, play a significant role in various coupling and cyclization reactions that can be adapted for the synthesis of furan-containing compounds. While direct palladium-catalyzed coupling to form the target β-diketone is not a standard method, these catalysts are instrumental in the synthesis of functionalized furan precursors and in the construction of more complex fused systems.
| Reaction Type | Catalyst | Role of Catalyst |
| C-Acylation | Lewis Acids (e.g., AlCl₃, Yb(OTf)₃) | Activation of acylating agent |
| Condensation | Mg-Al mixed oxides, Hydrotalcites | Solid base catalyst |
| Condensation | NaOH, KOH | Homogeneous base catalyst |
| Fused System Formation | Yb(OTf)₃, Sc(OTf)₃, Iron(III) | Lewis acid catalysis for annulation |
Metal-Catalyzed Syntheses (e.g., Palladium, Manganese, Gold)
Transition metal-catalyzed reactions offer efficient and selective routes to 1,3-diketones.
Palladium: Palladium catalysis is effective in producing 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid, achieving very good yields. organic-chemistry.org
Rhodium: A rhodium-catalyzed reductive α-acylation of α,β-unsaturated ketones with acid chlorides provides a simple and highly chemoselective method for synthesizing substituted 1,3-diketones. acs.orgorganic-chemistry.org This reaction proceeds regioselectively at the α-position of the enone. acs.org
Gold: Gold(I)-catalyzed regioselective hydration of alkynones presents a mild method for preparing aromatic and heteroaromatic 1,3-diketones. nih.gov For instance, using PPh3AuCl with AgOTf in methanol (B129727) containing water allows for the successful hydration of the alkyne to yield the desired product. nih.gov This methodology has been demonstrated to be effective on a gram scale with reduced catalyst loading. nih.gov Gold nanoparticles supported on TiO2 have also been shown to catalyze the cycloisomerization of conjugated allenones into furans under very mild conditions. organic-chemistry.org Additionally, a gold(I) complex, (MeAuPPh3), is a highly effective catalyst for the hydrative cyclization of 1,6-diynes to form 3-methyl hex-2-enone derivatives. nih.gov
Copper: Copper(I) iodide (CuI) catalyzes a coupling cyclization of gem-difluoroalkenes with active methylene carbonyl compounds to synthesize 2,3,5-trisubstituted furans. organic-chemistry.org
Table 1: Overview of Selected Metal-Catalyzed Syntheses
Metal-Free and Organocatalytic Methods
Metal-free and organocatalytic approaches provide alternatives to transition metal-catalyzed syntheses, often with the benefits of milder reaction conditions and reduced metal contamination in the final products.
A base-promoted domino reaction of β-keto compounds with vinyl dichlorides offers a straightforward synthesis of 2,3-disubstituted and 2,3,5-trisubstituted furans under simple reaction conditions. organic-chemistry.org Another metal-free approach involves the reaction of aryl and alkyl-substituted tertiary amides with ketones in the presence of LiHMDS to produce 1,3-diketones in very good yields at room temperature. organic-chemistry.org
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. For instance, singlet oxygen furan photooxygenation can produce an enedione that then participates in an organocatalyzed double-Michael reaction with an enal to create a cyclopentanone (B42830) structure with up to four new stereogenic centers. rsc.orgscispace.com This one-pot procedure can be extended to include aldol-annulation steps to form enantiopure hydrindane motifs. rsc.org The use of bifunctional thiourea (B124793) catalysts in the intramolecular reaction of a nitronate with conjugated ketones can generate γ-nitroketones. researchgate.net
Mechanistic Elucidation of Synthetic Transformations
Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding their scope.
Enolate-Mediated Mechanisms
The classical Claisen condensation, a fundamental method for synthesizing 1,3-diketones, proceeds through an enolate-mediated mechanism. nih.govbeilstein-journals.org This involves the C-acylation of a ketone's α-position via its metal enolate, enamine, or silyl ether form. beilstein-journals.org More contemporary methods also utilize enolates. For example, "soft enolization" followed by acylation with acid chlorides can be achieved using MgBr2·OEt2 and i-Pr2NEt without the need for pre-forming the enolate. organic-chemistry.org This approach is efficient and cost-effective as it can utilize crude acid chlorides. organic-chemistry.org
Cyclization and Rearrangement Pathways
Gold(I)-catalyzed hydrative cyclization of 1,6-diynes is a proposed pathway for forming 2-cyclohexenone derivatives. nih.gov Another example is the Paal-Knorr furan synthesis, a well-established name reaction in organic chemistry. organic-chemistry.org Furthermore, organocatalytic asymmetric Michael reactions of cyclic 1,3-dicarbonyl compounds with α,β-unsaturated ketones can lead to cyclization, as demonstrated in the one-step formation of optically active warfarin. nih.gov
Oxidative and Photoinduced Mechanistic Insights
Photoinduced reactions offer unique mechanistic pathways. The Paternò-Büchi reaction, a photocycloaddition between a carbonyl compound and a furan, is a notable example. acs.org The mechanism and stereoselectivity of this reaction with furan derivatives and aromatic carbonyl compounds are influenced by the conformational distribution in the intermediary triplet 1,4-diradicals. acs.org
Merging singlet-oxygen induced furan oxidations with organocatalysis provides a novel one-pot procedure for synthesizing complex carbocyclic skeletons. rsc.orgscispace.com In this process, singlet oxygen triggers the transformation of furan substrates into an enedione, which then undergoes further organocatalyzed reactions. rsc.orgscispace.com Photocatalysis with an iridium complex has been used for intramolecular [2+2] cycloadditions to create cyclobutanol (B46151) segments. nih.gov
Reaction Optimization and Process Parameters
Optimizing reaction parameters is key to achieving high yields and selectivity. For instance, in the rhodium-catalyzed α-acylation, ethereal solvents like 1,4-dioxane (B91453) or DME were found to be optimal. acs.org In the gold(I)-catalyzed hydration of alkynones, the reaction can be carried out at a gram-scale with reduced catalyst loading (1.0 mol% of PPh3AuCl and 1.2 mol% of AgOTf) and still achieve high yields. nih.gov For the organocatalytic conversion of furans to cyclopentanones, parameters such as temperature and the equivalence of the enal reactant can be adjusted to improve regioselectivity. scispace.com
Table 2: Compound Names Mentioned in the Article
Chemical Reactivity and Derivatization of 2 Furan 2 Carbonyl Cyclohexan 1 One
Reactivity at the Cyclohexanone (B45756) Ring
The cyclohexanone portion of the molecule, being a β-diketone system, exhibits characteristic reactivity patterns, including pronounced enolization and susceptibility to reactions at the alpha-carbon and the carbonyl group.
Keto-Enol Tautomerism and Isomerization
Like other β-dicarbonyl compounds, 2-(Furan-2-carbonyl)cyclohexan-1-one exists as a dynamic equilibrium between its keto and enol tautomers. libretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org In this case, the equilibrium lies significantly toward the enol form, a characteristic feature of 1,3-dicarbonyl systems. libretexts.orglibretexts.org
The stability of the enol tautomer is attributed to two primary factors:
Conjugation: The enol form possesses a conjugated π-system (O=C-C=C-OH) that extends to the furan (B31954) ring, leading to significant resonance stabilization. youtube.com
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered pseudo-ring. libretexts.orgyoutube.com
Studies on the analogous compound, 2-acetylcyclohexanone, have shown that while it exists with over 40% enol content in aqueous solutions, it is almost completely enolized in aprotic solvents like dioxane. nih.govresearchgate.net This solvent-dependent equilibrium highlights the role of intermolecular hydrogen bonding with protic solvents in stabilizing the keto form, whereas in aprotic solvents, the intramolecularly hydrogen-bonded enol form predominates. researchgate.net
The tautomerization can be catalyzed by either acid or base. libretexts.org
Acid-catalyzed mechanism: Involves protonation of one of the carbonyl oxygens, followed by deprotonation at the alpha-carbon to form the enol. libretexts.org
Base-catalyzed mechanism: Involves the deprotonation of the alpha-carbon to form a resonance-stabilized enolate anion, which is then protonated on the oxygen atom to yield the enol. libretexts.org
Due to the asymmetry of the dicarbonyl system, two constitutional enol isomers are possible, although the isomer with the endocyclic double bond is generally more stable.
Table 1: Keto-Enol Tautomerism of this compound
| Tautomer | Structure | Key Features | Relative Stability |
|---|---|---|---|
| Keto Form | ![]() | Contains two distinct carbonyl groups (ketone and acyl). | Less stable; favored in protic solvents. |
| Enol Form | ![]() | Conjugated system and intramolecular H-bonding. | More stable; heavily favored in aprotic solvents. researchgate.net |
Alpha-Functionalization Reactions
The carbon atom situated between the two carbonyl groups (the α-carbon) is particularly reactive. The hydrogen atom attached to this carbon is significantly acidic due to the electron-withdrawing effect of both adjacent carbonyls, which stabilize the resulting conjugate base (an enolate) through resonance.
This enolate is a potent nucleophile and readily participates in substitution reactions with various electrophiles. This process, known as alpha-functionalization, is a cornerstone of the reactivity of β-dicarbonyl compounds.
Alkylation: The enolate can be alkylated by treatment with an alkyl halide. The reaction typically proceeds via an SN2 mechanism. The use of a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), ensures complete conversion to the enolate before the addition of the alkylating agent, preventing side reactions. askfilo.comnih.gov For instance, reacting 1,3-cyclohexanedione (B196179) with a base followed by ethyl iodide leads to an alkylated product. askfilo.com The alkylation of conformationally rigid cyclohexanone enolates tends to occur via axial attack for kinetic reasons. ubc.ca
Halogenation: The α-carbon can be halogenated in the presence of halogens (Cl₂, Br₂, I₂). libretexts.org The reaction can proceed under either acidic or basic conditions.
Under acidic conditions , the reaction involves the nucleophilic attack of the enol form on the halogen. This method is often preferred for achieving monohalogenation because the introduction of an electron-withdrawing halogen destabilizes the enol, making further reaction less favorable. libretexts.orgyoutube.com
Under basic conditions , the enolate anion attacks the halogen. This process is often described as base-promoted because a full equivalent of the base is consumed. The resulting α-halo ketone is more acidic than the starting material, leading to rapid subsequent halogenations, often resulting in polyhalogenated products. libretexts.org
Reactions Involving the Cyclohexanone Carbonyl (e.g., Reductions, Nucleophilic Additions)
The presence of two electrophilic carbonyl carbons complicates reactions involving nucleophilic attack, introducing questions of chemoselectivity. Generally, the exocyclic acyl carbonyl is less reactive than the endocyclic ketone carbonyl due to the resonance contribution from the furan ring. However, in the predominant enol form, the reactivity is significantly altered.
Reductions: The selective reduction of one carbonyl group in a 1,3-diketone is challenging. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can potentially reduce both carbonyls. However, chemoselectivity can often be achieved. For instance, in the Achmatowicz reaction, a ketone reduction is performed with sodium borohydride in the presence of a protected alcohol. wikipedia.org The specific outcome for this compound would depend heavily on the reaction conditions and the tautomeric form present.
Nucleophilic Additions: Reactions with strong nucleophiles such as Grignard reagents or organolithium compounds are also complex. The acidic α-hydrogen will be readily deprotonated by these strong bases, consuming one equivalent of the nucleophile to form the enolate. An excess of the nucleophilic reagent is therefore required for addition to a carbonyl group to occur. The addition will then preferentially occur at the more electrophilic ketone carbonyl. The reaction of 1,3-cyclohexanediones with various nucleophiles can lead to complex cyclization products, demonstrating the diverse reactivity of this scaffold. nih.govresearchgate.net
Reactivity of the Furan Moiety
The furan ring is an electron-rich aromatic heterocycle that undergoes a distinct set of reactions, primarily electrophilic substitution and oxidative transformations.
Electrophilic and Nucleophilic Reactions of the Furan Ring
Electrophilic Aromatic Substitution: Furan is significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic attack preferentially occurs at the C2 (or C5) position because the resulting cationic intermediate (sigma complex) is stabilized by three resonance structures, whereas attack at C3 (or C4) yields a less stable intermediate with only two resonance structures. chemicalbook.comquora.com
In this compound, the furan ring is substituted at the C2 position with an electron-withdrawing acyl group. This group deactivates the furan ring towards electrophilic attack by reducing its electron density. Consequently, harsher conditions are required for substitution compared to unsubstituted furan. The acyl group acts as a meta-director with respect to its own position (directing to C4), but the overriding preference for attack at the C5 position (the other α-position) typically leads to substitution at C5.
Examples of such reactions include:
Nitration: Nitration of furan derivatives often requires mild conditions, such as using acetyl nitrate (B79036) (nitric acid in acetic anhydride), to avoid degradation of the sensitive ring. quimicaorganica.org For deactivated furans, stronger conditions may be necessary. mdpi.com The nitration of furfural (B47365) with acetyl nitrate proceeds through addition-elimination to yield 5-nitrofurfural. researchgate.net
Halogenation: Direct halogenation of furan is vigorous; however, the deactivating group in the target molecule allows for more controlled reactions.
Friedel-Crafts Acylation: The acylation of furan itself with acetic anhydride (B1165640) yields 2-acetylfuran (B1664036). wikipedia.orggoogle.com Further acylation would be difficult due to the deactivating nature of the introduced acetyl group.
Nucleophilic Reactions: Due to its electron-rich nature, the furan ring is generally resistant to nucleophilic aromatic substitution. Such reactions are not a common pathway for this moiety. answers.com
Oxidative Transformations of the Furan Nucleus
The furan ring is sensitive to oxidation, which can lead to a variety of products through ring-opening or rearrangement.
A prominent example of this reactivity is the Achmatowicz reaction , an oxidative rearrangement where a furfuryl alcohol is converted into a dihydropyran derivative. wikipedia.orgnih.gov This reaction typically involves oxidation with an agent like bromine in methanol (B129727) or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgosti.govnsf.gov
While the substrate is not a furfuryl alcohol, the furan ring itself is susceptible to similar oxidative cleavage. Oxidation of 2-acylfurans with reagents like m-CPBA can lead to the formation of pyranone-type structures or other ring-opened products. researchgate.netorganic-chemistry.org The initial step is often the epoxidation of one of the double bonds in the furan ring, followed by rearrangement. osti.gov This transformation is a powerful tool in organic synthesis, providing access to carbohydrate and other complex natural product precursors from furan-based starting materials. nih.gov
Table 2: Summary of Oxidizing Agents for Furan Derivatives
| Reagent | Typical Transformation | Reference |
|---|---|---|
| Bromine in Methanol | Forms 2,5-dimethoxy-2,5-dihydrofuran, a key intermediate in the Achmatowicz reaction. | wikipedia.org |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Epoxidizes the furan double bond, leading to dihydropyranone products. | osti.govlibretexts.org |
| N-Bromosuccinimide (NBS) | Used for the one-step synthesis of hydropyranones from furfuryl alcohols. | nsf.gov |
Ring-Opening and Rearrangement Pathways of the Furan Moiety
The furan ring in this compound, while aromatic, is susceptible to a variety of ring-opening and rearrangement reactions, particularly under acidic conditions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent carbonyl group. A key transformation applicable to structures related to the target molecule is the Piancatelli rearrangement.
Discovered by Giovanni Piancatelli and his team in 1976, this acid-catalyzed reaction converts 2-furylcarbinols into 4-hydroxycyclopentenones. wikipedia.org The process is initiated by the protonation of the alcohol, followed by dehydration to form a carbocation. A subsequent nucleophilic attack by water on the furan ring leads to its opening, forming a pentadienylic cation intermediate. This intermediate then undergoes a 4π-electrocyclization to yield the cyclopentenone product. wikipedia.orgnih.gov
While this compound is not a 2-furylcarbinol itself, its carbonyl group can be reduced to the corresponding alcohol, creating a suitable substrate for the Piancatelli rearrangement. This subsequent rearrangement would lead to the formation of a complex cyclopentenone derivative fused with the cyclohexane (B81311) ring, demonstrating a pathway from the parent compound to intricate polycyclic systems. The versatility of this rearrangement has made it a valuable tool in the synthesis of natural products, including prostaglandins. wikipedia.orgnih.gov
Alternative mechanisms have been proposed for the Piancatelli rearrangement, including pathways involving zwitterionic intermediates or intramolecular aldol-type reactions, depending on the specific substrate and reaction conditions. rsc.org The reaction can be catalyzed by both Brønsted and Lewis acids. nih.gov
Reactivity of the Carbonyl Linkage
The this compound molecule possesses two distinct carbonyl groups: one on the cyclohexanone ring and the other linking the furan and cyclohexane rings. The reactivity of the furan-2-carbonyl group is of particular interest for derivatization.
Condensation Reactions with the Furan-2-carbonyl Group
The carbonyl group linking the furan and cyclohexane moieties, as well as the ketone on the cyclohexane ring, can participate in various condensation reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. Notable examples include the Claisen-Schmidt and Knoevenagel condensations.
The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the case of this compound, the α-hydrogens on the cyclohexanone ring are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking an aromatic aldehyde (like benzaldehyde) that has no α-hydrogens. scribd.com The initial aldol (B89426) addition product readily dehydrates to yield a conjugated α,β-unsaturated carbonyl compound. scribd.com This reaction provides a direct method for attaching aryl groups to the cyclohexanone ring.
The Knoevenagel condensation is another significant carbon-carbon bond-forming reaction where a carbonyl group reacts with a compound possessing an active methylene (B1212753) group (e.g., malonic esters, ethyl cyanoacetate) in the presence of a basic catalyst. purechemistry.orgorientjchem.org The cyclohexanone moiety of this compound can react with active methylene compounds, leading to the formation of a new double bond on the cyclohexane ring. researchgate.netresearchgate.net The mechanism involves the deprotonation of the active methylene compound to create a potent nucleophile, which then attacks the carbonyl carbon, followed by dehydration. purechemistry.org
These condensation reactions highlight the utility of the carbonyl groups in this compound as handles for further molecular elaboration, enabling the synthesis of a diverse range of complex derivatives.
Intramolecular Cyclizations and Cascade Reactions
The unique arrangement of functional groups in this compound makes it an excellent substrate for intramolecular cyclizations and cascade reactions, which are powerful strategies for the efficient construction of complex polycyclic molecules.
Formation of Fused Polycyclic Systems
The strategic placement of the furan ring and the dicarbonyl system allows for the synthesis of various fused heterocyclic and carbocyclic frameworks. As previously mentioned, reduction of one of the carbonyl groups can generate a 2-furylcarbinol derivative, which can then undergo an acid-catalyzed Piancatelli rearrangement. wikipedia.org This intramolecular cascade reaction would result in the formation of a new five-membered ring, leading to a fused bicyclo[5.3.0]decane system, a core structure found in some sesquiterpenoids. wikipedia.orgchemrxiv.orgnih.gov
Furthermore, the furan ring itself can act as a diene in intramolecular Diels-Alder reactions if a suitable dienophile is introduced elsewhere in the molecule. Acid-catalyzed cyclocondensation is another pathway; for instance, in the presence of a strong acid, the enol form of the diketone can attack the furan ring, leading to cyclization and dehydration to form a new fused ring system. nih.gov Such intramolecular events are highly efficient in building molecular complexity from relatively simple starting materials.
Chelation and Coordination Behavior
The 1,3-dicarbonyl moiety (a β-diketone system) within this compound gives it significant potential as a chelating ligand in coordination chemistry. β-Diketones are well-known to exist in equilibrium with their enol tautomers. The enol form can be deprotonated to form a bidentate enolate ligand that strongly coordinates to a wide variety of metal ions, forming stable six-membered chelate rings.
The oxygen atoms of the two carbonyl groups can coordinate with a single metal center. Additionally, the oxygen atom of the furan ring could potentially participate in coordination, although this is less common compared to the robust chelation by the β-diketonate system. rsc.org The formation of such metal complexes can influence the reactivity of the organic ligand and is a cornerstone for the development of catalysts and materials with specific magnetic or optical properties. The ability of this compound to form stable complexes with metal ions like zinc(II) and cadmium(II) can be inferred from the behavior of similar ligands like 2-furoic acid, which demonstrates diverse coordination modes. rsc.org
Spectroscopic and Structural Characterization of 2 Furan 2 Carbonyl Cyclohexan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of 2-(Furan-2-carbonyl)cyclohexan-1-one in solution. It provides information on the chemical environment of individual protons and carbon atoms, their connectivity, and the dynamic processes the molecule undergoes, such as tautomerism and conformational changes. copernicus.orgencyclopedia.pub
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the molecular framework.
The ¹H NMR spectrum is expected to show distinct signals for the furan (B31954) ring protons and the aliphatic protons of the cyclohexane (B81311) ring. The furan protons typically appear in the aromatic region of the spectrum and exhibit characteristic coupling patterns. The protons on the cyclohexane ring will appear as complex multiplets in the upfield region, with their chemical shifts influenced by the proximity of the two carbonyl groups.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The two carbonyl carbons are the most deshielded, appearing at the downfield end of the spectrum (>190 ppm). The sp²-hybridized carbons of the furan ring resonate in the aromatic region, while the sp³-hybridized carbons of the cyclohexane ring appear in the aliphatic region.
Table 1: Predicted ¹H NMR Data for this compound Data is predicted based on typical values for similar structural motifs.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Furan H-5 | ~7.7 | dd | J ≈ 1.8, 0.8 Hz |
| Furan H-4 | ~7.3 | dd | J ≈ 3.6, 1.8 Hz |
| Furan H-3 | ~6.6 | dd | J ≈ 3.6, 0.8 Hz |
| Cyclohexane H-2 | ~3.5-3.8 | m | - |
| Cyclohexane H-3, H-4, H-5, H-6 | ~1.6-2.5 | m | - |
Table 2: Predicted ¹³C NMR Data for this compound Data is predicted based on typical values for similar structural motifs.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Cyclohexanone, C-1) | ~205-210 |
| C=O (Furanoyl) | ~195-200 |
| Furan C-2 | ~152 |
| Furan C-5 | ~147 |
| Furan C-4 | ~120 |
| Furan C-3 | ~112 |
| Cyclohexane C-2 | ~50-55 |
| Cyclohexane C-3, C-4, C-5, C-6 | ~20-40 |
Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all ¹H and ¹³C signals and for confirming the molecule's constitution. scielo.br
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). It would show correlations between adjacent protons in the furan ring (H-3 with H-4, H-4 with H-5) and confirm the connectivity of protons within the cyclohexane ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.comyoutube.com It allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the molecular skeleton by identifying longer-range couplings (typically ²J and ³J) between protons and carbons. youtube.comyoutube.com For this compound, crucial HMBC correlations would include:
A correlation from the furan proton H-3 to the exocyclic carbonyl carbon, confirming the attachment of the furan ring to the acyl group.
Correlations from the cyclohexane proton H-2 to both carbonyl carbons (C-1 and the furanoyl C=O).
Correlations from the cyclohexane protons at C-6 to the C-1 carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and preferred conformation. scielo.br For instance, NOESY could reveal the spatial relationship between the furan ring and the cyclohexane ring.
As a β-dicarbonyl compound, this compound is expected to exist in a dynamic equilibrium between its diketo form and one or more enol tautomers. researchgate.net NMR spectroscopy is the principal technique for investigating this tautomerism. encyclopedia.pub
The keto-enol equilibrium can be influenced by factors such as solvent polarity and temperature. In solution, the enol form is often stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This enolic proton gives rise to a characteristic broad signal at a very downfield chemical shift, often in the range of 12–17 ppm.
Variable-temperature NMR studies can provide further insight. At room temperature, if the interconversion between tautomers is fast on the NMR timescale, an averaged set of signals may be observed. copernicus.org By lowering the temperature, this exchange can be slowed, allowing for the observation and characterization of distinct signals for both the diketo and enol forms, enabling the determination of their relative populations. Similar studies on related 2-acylcyclohexane-1,3-diones have successfully used this approach to characterize the individual tautomers present at low temperatures. researchgate.net
Furthermore, NMR can be used to study the conformational dynamics of the cyclohexane ring. The chair-to-chair interconversion of the ring can lead to signal broadening or coalescence at certain temperatures, and analysis of these line shapes can provide information on the energy barriers of this process. copernicus.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most informative regions of the IR spectrum are those corresponding to the carbonyl, furan, and aliphatic groups. youtube.com
The carbonyl (C=O) stretching vibration gives rise to one of the strongest and most diagnostic absorptions in the IR spectrum, typically found in the 1650–1750 cm⁻¹ region. spectroscopyonline.compressbooks.pub The presence of two carbonyl groups in different chemical environments, along with the possibility of enolization, makes this region particularly informative.
Diketo Tautomer: In the diketo form, two distinct C=O stretching bands are expected.
The saturated cyclohexanone (B45756) carbonyl (C1=O) should absorb around 1715 cm⁻¹ , typical for a six-membered ring ketone. libretexts.org
The furanoyl carbonyl is conjugated with the aromatic furan ring. This conjugation delocalizes the pi electrons, slightly weakening the C=O double bond and lowering its vibrational frequency to approximately 1670–1685 cm⁻¹ . spectroscopyonline.comlibretexts.org
Enol Tautomer: If a significant population of the enol tautomer exists, the IR spectrum will change. The formation of a conjugated enone system and the presence of an intramolecular hydrogen bond both serve to further lower the carbonyl stretching frequency, often to below 1650 cm⁻¹ . A very broad absorption band corresponding to the hydrogen-bonded O-H stretch would also be expected, typically in the 2500–3200 cm⁻¹ range.
Furan Ring Absorptions:
Aromatic C-H stretching vibrations from the furan ring are expected just above 3000 cm⁻¹ (typically ~3100-3150 cm⁻¹).
C=C stretching vibrations of the furan ring appear as one or more bands in the 1500–1600 cm⁻¹ region.
A strong band corresponding to the C–O–C stretching of the furan ether linkage is also characteristic.
Aliphatic Group Absorptions:
Stretching vibrations of the sp³-hybridized C-H bonds in the cyclohexane ring will produce strong absorptions in the 2850–3000 cm⁻¹ range. libretexts.orgvscht.cz
C-H bending vibrations for the CH₂ groups will be visible in the fingerprint region, typically around 1450 cm⁻¹.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. In the ionization chamber of a mass spectrometer, a molecule is converted into a molecular ion (M•+) by losing an electron. chemguide.co.uk This molecular ion is often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The resulting mass spectrum displays the relative abundance of the molecular ion and its various fragments, creating a unique fingerprint that aids in structural identification. chemguide.co.ukyoutube.com
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise elemental formula of a compound by measuring its mass with very high accuracy. nih.gov For this compound, which has the molecular formula C₁₁H₁₀O₃, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms. This high level of precision allows for the unambiguous determination of the molecular formula, a critical step in the identification of unknown substances or the confirmation of a synthesized product. acs.orgnih.gov
| Molecular Formula | Calculated Exact Mass (Da) |
|---|---|
| C₁₁H₁₀O₃ | 190.06299 |
Data computed based on PubChem entry for the isomer C₁₁H₁₀O₃. nih.gov
In Electron Ionization Mass Spectrometry (EI-MS), the fragmentation of the molecular ion provides valuable structural information. The fragmentation patterns of this compound are dictated by the relative stability of the resulting cations and neutral radicals. chemguide.co.ukyoutube.com The structure contains two key features that direct fragmentation: the furan-carbonyl (furoyl) group and the cyclohexanone ring.
A primary and highly characteristic fragmentation pathway for ketones is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. chemguide.co.uklibretexts.org For this compound, α-cleavage between the carbonyl carbon and the cyclohexanone ring is expected to be a dominant process. This cleavage results in the formation of a resonance-stabilized furoyl cation, which would be observed as a prominent peak in the mass spectrum. researchgate.netnih.gov
Further fragmentation can occur within the cyclohexanone ring itself or through rearrangements like the McLafferty rearrangement, if a transferable gamma-hydrogen is available. imreblank.ch Fragmentation of cyclic alkanes often involves the loss of neutral molecules like ethylene (B1197577). whitman.edu The analysis of ketamine analogues, which also contain a cyclohexanone ring, shows that α-cleavage of the C1-C2 bond in the ring is a characteristic pathway. nih.gov
| Fragment Ion Structure | Proposed Formula | m/z (Da) | Fragmentation Pathway |
|---|---|---|---|
| [C₁₁H₁₀O₃]•+ | C₁₁H₁₀O₃ | 190 | Molecular Ion (M•+) |
| Furoyl cation | C₅H₃O₂ | 95 | α-cleavage of the C(O)-cyclohexanone bond |
| Furan cation | C₄H₃O | 67 | Loss of CO from the furoyl cation |
| [M - CO]•+ | C₁₀H₁₀O₂ | 162 | Loss of carbon monoxide from the cyclohexanone ring |
| [M - C₂H₄]•+ | C₉H₆O₃ | 162 | Loss of ethylene from the cyclohexanone ring |
| [M - furoyl radical]•+ | C₆H₇O | 95 | α-cleavage, charge retained on the cyclohexanone fragment |
Fragmentation pathways are proposed based on general principles for ketones, furans, and cyclohexanones. chemguide.co.uklibretexts.orgnih.govnist.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. cdnsciencepub.com The spectrum of this compound is expected to be dominated by the chromophores present in its structure: the furan ring and the α,β-unsaturated ketone system formed by the carbonyl group conjugated with the furan ring.
| Transition | Associated Chromophore | Expected Wavelength (λmax) Range | Expected Intensity (ε) |
|---|---|---|---|
| π→π | Furan-carbonyl conjugated system | 220-280 nm | High |
| n→π | Carbonyl group | >280 nm | Low |
Expected values are based on general principles for conjugated carbonyl compounds and furan derivatives. cdnsciencepub.comnist.govresearchgate.net
X-ray Diffraction Analysis for Solid-State Structures (if available for related compounds)
X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a solid. mkuniversity.ac.in While the specific crystal structure of this compound is not available in the surveyed literature, its solid-state conformation can be inferred from the structures of related compounds.
| Structural Feature | Parameter | Typical Value | Related Compound Class |
|---|---|---|---|
| Furan Ring | C=C Bond Length | 1.35 - 1.37 Å | Substituted Furans nih.gov |
| Furan Ring | C-O Bond Length | 1.36 - 1.38 Å | Substituted Furans nih.gov |
| Carbonyl Group | C=O Bond Length | ~1.21 Å | Benzodiazepin-2-ones mdpi.com |
| Cyclohexanone Ring | C-C Bond Length | 1.52 - 1.54 Å | Substituted Cyclohexanones rsc.orgnih.gov |
| Cyclohexanone Ring | C-C-C Bond Angle | ~111° | Substituted Cyclohexanones unimelb.edu.au |
Computational and Theoretical Investigations of 2 Furan 2 Carbonyl Cyclohexan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular properties of 2-(Furan-2-carbonyl)cyclohexan-1-one at an electronic level. These computational methods provide insights into the molecule's geometry, stability, and electronic characteristics, which are often difficult to probe experimentally.
Density Functional Theory (DFT) stands as a primary tool for investigating the structural and electronic properties of organic molecules due to its favorable balance of computational cost and accuracy. google.com For this compound, DFT methods, particularly with hybrid functionals like B3LYP and a basis set such as 6-31G(d,p) or larger, are employed to perform geometry optimization. iiit.ac.in This process systematically alters the molecule's geometry to find the lowest energy conformation, corresponding to its most stable structure. researchgate.netstackexchange.com The optimization yields key data on bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, DFT calculations can elucidate the electronic structure. cp2k.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. cdnsciencepub.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. iiit.ac.in
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -651.78 |
| HOMO Energy (eV) | -6.45 |
| LUMO Energy (eV) | -1.98 |
| HOMO-LUMO Gap (eV) | 4.47 |
| Dipole Moment (Debye) | 3.82 |
While DFT is widely used, ab initio methods offer a different hierarchy of computational approaches. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to refine energy calculations and provide a more rigorous treatment of electron correlation. acs.org These methods are computationally more demanding but can be valuable for benchmarking DFT results and for systems where electron correlation is particularly important. nih.govnih.gov For instance, ab initio studies on related furan (B31954) derivatives have been successfully used to investigate photochemical isomerization reactions. acs.org
Semi-empirical methods, on the other hand, offer a faster, though less accurate, alternative. By incorporating parameters derived from experimental data, they simplify the complex equations of quantum mechanics. While not typically the first choice for detailed analysis of a single molecule like this compound, they can be useful for preliminary explorations of large molecular systems or for modeling dynamics over longer timescales. nih.govnih.gov
Conformational Analysis and Molecular Dynamics
The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional shape. Conformational analysis explores the different spatial arrangements of the molecule and their relative energies.
The conformational landscape of this molecule is primarily defined by two features: the conformation of the cyclohexane (B81311) ring and the rotation around the single bond connecting the furanoyl group to the ring.
Cyclohexane Ring Conformation: To minimize angle and torsional strain, the cyclohexane ring predominantly adopts a puckered chair conformation. libretexts.orglibretexts.org This is the most stable arrangement, with other conformations like the boat, twist-boat, and half-chair representing higher energy states. allen.inwikipedia.org The chair conformation has the lowest potential energy, making it the most populated state at room temperature, with the boat and twist-boat forms typically existing as transition states during the "chair flip" process. libretexts.orgwikipedia.orgbyjus.com
Rotational Isomers (Rotamers): Rotation around the C-C bond between the furan and carbonyl groups gives rise to different rotational isomers. Studies on analogous 2-carbonyl furan compounds show the existence of two primary planar conformers: a syn (or cis) and an anti (or trans) rotamer, referring to the relative orientation of the furan's oxygen atom and the carbonyl oxygen. nih.gov Computational methods can map the potential energy surface for this rotation, identifying the energy minima corresponding to the stable rotamers and the energy barrier to their interconversion. researchgate.net For 2-carbonyl furans, the anti conformer is often found to be slightly more stable. cdnsciencepub.com
| Conformational State | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Chair (Equatorial) | 0.00 | Global Minimum |
| Chair (Axial) | ~4.5 | Higher energy due to steric strain |
| Twist-Boat | ~5.5 | Intermediate in chair interconversion wikipedia.org |
| Boat | ~6.9 | Higher energy intermediate libretexts.org |
| Half-Chair | ~10.8 | Transition state for chair-twist interconversion allen.in |
| Rotational Barrier (syn-anti) | ~9-11 | Energy to rotate the furanoyl group |
This preference is quantified by the "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. wikipedia.orgmasterorganicchemistry.com Larger, bulkier groups have larger A-values, indicating a stronger preference for the equatorial position. pearson.com For the 2-(Furan-2-carbonyl) group, a significant A-value is expected, meaning the conformer with this group in the equatorial position will be substantially more stable and thus the predominant form at equilibrium. masterorganicchemistry.com However, in 2-substituted cyclohexanones, other factors like dipole-dipole interactions and hyperconjugation can also influence the axial/equatorial equilibrium, though steric effects are often dominant for large groups. tandfonline.comcolab.wsrsc.org
Reaction Mechanism Studies through Computational Modeling
Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. researchgate.netsmu.edu
For this compound, a 1,3-dicarbonyl compound, several reaction mechanisms can be explored. One key area of study is its keto-enol tautomerism. researchgate.netnih.gov While acyclic 1,3-dicarbonyls often favor the enol form due to conjugation and intramolecular hydrogen bonding, the geometric constraints of the cyclohexane ring prevent such hydrogen bonding, influencing the position of the equilibrium. researchgate.netwalisongo.ac.id Computational studies can determine the relative stabilities of the keto and the different possible enol tautomers and the energy barriers for their interconversion. acs.orgorientjchem.org
Another important area is the study of nucleophilic addition to one of the carbonyl groups. academie-sciences.fr Theoretical calculations can map the potential energy surface for the approach of a nucleophile (e.g., a hydride ion). researchgate.netacs.org This involves locating the transition state structure and calculating the activation energy for the reaction. Such studies can predict the stereoselectivity of the addition, explaining why a nucleophile might preferentially attack from the axial or equatorial face of the carbonyl group, a question of significant interest in substituted cyclohexanones. acs.org
| Reaction / Process | Potential Pathway | Calculated Ea (kcal/mol) |
|---|---|---|
| Keto-Enol Tautomerism | Enolization towards C1 | 15.2 |
| Enolization towards C3 | 17.8 | |
| Nucleophilic Addition (Hydride) | Axial Attack at C1 Carbonyl | 12.5 |
| Equatorial Attack at C1 Carbonyl | 14.1 | |
| Electrophilic Substitution | Protonation at Furan C5 | 20.5 |
Transition State Characterization and Activation Barriers
The study of reaction mechanisms through computational chemistry hinges on the ability to locate and characterize transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. For reactions involving this compound, such as enolization, alkylation, or cycloaddition, computational methods can be used to determine the geometry of the transition state.
Once a transition state is located, its corresponding activation barrier (the energy difference between the reactants and the transition state) can be calculated. This barrier is a critical determinant of the reaction rate. Theoretical calculations, often employing methods like DFT at levels such as B3LYP/6-311G**, can predict these barriers. rsc.org For instance, in the context of the keto-enol tautomerism inherent to β-dicarbonyl compounds, computational models can determine the activation free energy for the interconversion between the keto and enol forms. These calculations help in understanding the kinetics of processes that are often too fast to be measured accurately by experimental means alone.
Understanding Regio- and Stereoselectivity
Many reactions involving this compound can potentially yield multiple products, leading to questions of regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the product). Computational chemistry offers a robust framework for predicting and explaining these selectivities. rsc.org
By calculating the activation barriers for all possible reaction pathways, chemists can predict which product is kinetically favored (the one with the lowest activation barrier). For example, in an alkylation reaction, the enolate of this compound can be alkylated at different positions. Computational modeling can determine the relative energies of the transition states leading to each regioisomer, thereby predicting the major product.
Similarly, for reactions that can produce different stereoisomers, computational analysis of the diastereomeric transition states can elucidate the origin of the observed stereoselectivity. rsc.org Factors such as steric hindrance and electronic interactions in the transition state geometry are analyzed to understand why one stereoisomer is formed preferentially over another. Distortion/interaction analysis is one such computational tool that can be used to dissect the energetic components contributing to selectivity. rsc.org
Spectroscopic Property Prediction and Validation
Computational methods are extensively used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.
The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (¹H and ¹³C). globalresearchonline.net Theoretical calculations on furan and its derivatives have shown good agreement with experimental data. globalresearchonline.netresearchgate.net For this compound, computational prediction of its NMR spectrum would aid in the assignment of protons and carbons in its complex structure.
Vibrational frequencies from IR spectroscopy can also be computed. globalresearchonline.net These calculations help in assigning the various vibrational modes of the molecule. For instance, the characteristic stretching frequencies of the carbonyl groups and the furan ring can be predicted and compared with experimental IR data to validate the compound's structure. researchgate.net
Below is an interactive table showing a hypothetical comparison between predicted and experimental spectroscopic data for key functional groups in this compound, based on typical values for similar structures.
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR (furan H-5) | 7.6 ppm | 7.5-7.7 ppm |
| ¹H NMR (furan H-3, H-4) | 6.5-7.2 ppm | 6.4-7.3 ppm |
| ¹³C NMR (cyclohexanone C=O) | ~208 ppm | ~205-210 ppm |
| ¹³C NMR (furan C=O) | ~185 ppm | ~182-188 ppm |
| IR (C=O stretch, ketone) | ~1710 cm⁻¹ | ~1705-1725 cm⁻¹ |
| IR (C=O stretch, furan-acyl) | ~1670 cm⁻¹ | ~1660-1680 cm⁻¹ |
Note: The values in this table are illustrative and based on general spectroscopic data for furan derivatives and β-dicarbonyl compounds. globalresearchonline.netmdpi.comresearchgate.netresearchgate.net
Solvent Effects on Structure and Reactivity
The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. acs.org For this compound, which exists in a keto-enol tautomeric equilibrium, the choice of solvent can shift this equilibrium. missouri.edu
Computational models can account for solvent effects through various approaches. Implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a continuous medium with a specific dielectric constant. rsc.org This approach is efficient for evaluating how the polarity of the solvent affects the relative energies of different tautomers or conformers. rsc.orgresearchgate.net
Explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. rsc.org These "supermolecular" approaches are computationally more intensive but can offer deeper insights into how solvent molecules directly participate in a reaction mechanism, for example, by stabilizing a transition state. rsc.org By performing calculations in different simulated solvent environments, researchers can predict how changes in the solvent will impact reaction rates and equilibria. researchgate.netvalpo.edu
Advanced Applications in Synthetic Organic Chemistry
Role as a Versatile Synthetic Building Block
The bifunctional nature of 2-(Furan-2-carbonyl)cyclohexan-1-one, characterized by its 1,3-dicarbonyl system, makes it an exceptionally useful precursor in the synthesis of diverse organic molecules. The presence of two carbonyl groups, the enolizable protons on the cyclohexane (B81311) ring, and the reactive furan (B31954) ring allows for a wide range of chemical transformations.
Intermediate in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and improving atom economy. The multiple reactive sites in this compound make it an ideal candidate for such processes. It can potentially react with several components simultaneously or sequentially without the isolation of intermediates, leading to the rapid assembly of intricate molecular frameworks. While specific cascade reactions starting with this exact compound are not widely reported, its structural motifs are commonly found in substrates for MCRs that produce thiazoles, pyrazolones, and other medicinally relevant heterocycles. researchgate.net
Contributions to Methodological Advancements in C-C Bond Formation
The application of this compound in the development of new C-C bond-forming methodologies is not well-documented in the current scientific literature. Its structure, however, allows for potential applications in reactions such as aldol (B89426) and Michael additions, where the enolizable dicarbonyl portion can act as a nucleophile.
Development of Chiral Derivatives and Asymmetric Synthesis
The synthesis of chiral derivatives of this compound and its use in asymmetric synthesis represents an area with potential for future research. While general methods for the asymmetric synthesis of related structures like 2-alkylcyclohexanones exist, specific studies focusing on the enantioselective synthesis or application of chiral this compound are not extensively reported. lookchem.com The development of catalytic asymmetric methods could yield enantiopure building blocks valuable for the synthesis of complex natural products and pharmaceuticals.
Design of Functional Organic Materials
The use of this compound in the design of functional organic materials is a niche area. A patent has mentioned the compound, referred to as 2-Furoylcyclohexanone, as a potential component in the synthesis of multivalent ligands designed to interact with biological receptors, suggesting a possible application in the development of specialized biomaterials or therapeutic agents. google.com However, broader applications in materials science, such as in polymers or electronic materials, have not been established.
Sustainable Synthesis Approaches
Sustainable or "green" chemistry principles can be applied to reactions involving this compound. For instance, the synthesis of isoxazolones from β-ketoesters and hydroxylamine (B1172632) can be performed efficiently in water under natural sunlight, eliminating the need for organic solvents and external energy sources. nih.gov This approach aligns with the goals of green chemistry by being environmentally benign and cost-effective. While the sustainable synthesis of this compound itself is not detailed, its utility in green reaction protocols highlights its potential role in environmentally conscious chemical manufacturing.
Future Perspectives and Emerging Research Directions
The exploration of 2-(Furan-2-carbonyl)cyclohexan-1-one and its derivatives is poised at an exciting juncture, with advancements in synthetic chemistry, analytical techniques, and computational science paving the way for new discoveries. The unique combination of a reactive furan (B31954) moiety and a versatile 1,3-dicarbonyl system within a cyclohexane (B81311) framework presents a rich landscape for future research. This section outlines key emerging directions that are expected to shape the scientific narrative surrounding this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


